molecular formula C5H3BrN4 B1342915 6-Bromotetrazolo[1,5-a]pyridine CAS No. 35235-74-6

6-Bromotetrazolo[1,5-a]pyridine

Cat. No.: B1342915
CAS No.: 35235-74-6
M. Wt: 199.01 g/mol
InChI Key: BZQNWLUCQRIYFF-UHFFFAOYSA-N
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Description

6-Bromotetrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C5H3BrN4. It is a derivative of tetrazolo[1,5-a]pyridine, where a bromine atom is substituted at the 6th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromotetrazolo[1,5-a]pyridine can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromopyridine with azidotrimethylsilane. This reaction typically occurs in the presence of a catalyst such as tetrabutylammonium fluoride hydrate . Another method involves the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as yield, cost, and availability of reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to new applications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted tetrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

6-Bromotetrazolo[1,5-a]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Bromotetrazolo[1,5-a]pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyridine: The parent compound without the bromine substitution.

    6-Chlorotetrazolo[1,5-a]pyridine: A similar compound with a chlorine atom instead of bromine.

    6-Iodotetrazolo[1,5-a]pyridine: A similar compound with an iodine atom instead of bromine.

Uniqueness

6-Bromotetrazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-bromotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQNWLUCQRIYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616416
Record name 6-Bromotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35235-74-6
Record name 6-Bromotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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